2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine

Catalog No.
S6585490
CAS No.
2442597-65-9
M.F
C10H9N3O3S
M. Wt
251.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine

CAS Number

2442597-65-9

Product Name

2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine

IUPAC Name

2-(3-methoxy-4-nitrophenyl)-1,3-thiazol-4-amine

Molecular Formula

C10H9N3O3S

Molecular Weight

251.26 g/mol

InChI

InChI=1S/C10H9N3O3S/c1-16-8-4-6(2-3-7(8)13(14)15)10-12-9(11)5-17-10/h2-5H,11H2,1H3

InChI Key

BZYRMMYVFXVEDN-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=NC(=CS2)N)[N+](=O)[O-]

Canonical SMILES

COC1=C(C=CC(=C1)C2=NC(=CS2)N)[N+](=O)[O-]

2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine is a chemical compound characterized by the presence of a thiazole ring and a nitrophenyl group. Its chemical structure includes a thiazole moiety, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms, and a phenyl group substituted with methoxy and nitro functional groups. The compound has the following chemical formula: C10_{10}H9_{9}N3_{3}O3_{3}S, and its CAS number is 2442597-65-9. This compound has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities.

  • Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, potentially altering the compound's biological activity.
  • Oxidation Reactions: The thiazole ring may undergo oxidation, leading to the formation of different derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and various oxidizing agents for oxidation.

Research indicates that 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine exhibits notable biological activities. Preliminary studies suggest that compounds with similar structures may possess antimicrobial, anti-inflammatory, and anticancer properties. The presence of the nitro group is often associated with enhanced biological activity, potentially due to its ability to participate in redox reactions within biological systems. Further studies are needed to elucidate the specific mechanisms through which this compound exerts its effects.

The synthesis of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine typically involves several steps:

  • Formation of Thiazole Ring: This can be achieved through condensation reactions between appropriate thioketones and aldehydes or ketones.
  • Introduction of Substituents: The methoxy and nitro groups can be introduced via electrophilic aromatic substitution reactions or by using specific reagents that facilitate the introduction of these functional groups onto the phenyl ring.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired purity.

2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine has potential applications in:

  • Medicinal Chemistry: As a lead compound for developing new pharmaceuticals targeting various diseases due to its biological activity.
  • Chemical Research: As an intermediate in organic synthesis for creating more complex molecules.
  • Material Science: Exploring its properties for potential use in developing new materials with specific electronic or optical characteristics.

Studies on the interactions of 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine with biological targets are essential for understanding its mechanism of action. Interaction studies may include:

  • Binding Affinity Assessments: Evaluating how well the compound binds to specific receptors or enzymes.
  • In vitro Studies: Testing its effects on cell lines to determine cytotoxicity or other biological responses.
  • Molecular Docking Studies: Computational modeling to predict how the compound interacts at a molecular level with target proteins.

Several compounds share structural similarities with 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine. These include:

  • 2-Amino-thiazole derivatives: Compounds featuring amino groups on thiazole rings, often exhibiting similar biological activities.
  • Nitrophenyl derivatives: Compounds with various substitutions on the phenyl ring that may enhance or alter their reactivity and biological properties.
  • Thiazole-based pharmaceuticals: Many drugs utilize thiazole rings due to their favorable pharmacological profiles.

Comparison Table

Compound NameStructural FeaturesNotable Activities
2-Amino-thiazoleThiazole ring with amino substitutionAntimicrobial, anticancer
3-Nitrophenyl-thiazoleThiazole ring with nitro substitutionAntimicrobial
5-Methyl-thiazoleMethyl substitution on thiazoleAnti-inflammatory

Uniqueness

What sets 2-(3-Methoxy-4-nitrophenyl)thiazol-4-amine apart from similar compounds is its unique combination of both methoxy and nitro groups on the phenyl ring, which may enhance its solubility and biological activity compared to other thiazole derivatives lacking these substitutions. This unique structural feature might lead to distinct pharmacological profiles that warrant further investigation in drug development contexts.

XLogP3

2.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

251.03646233 g/mol

Monoisotopic Mass

251.03646233 g/mol

Heavy Atom Count

17

Dates

Last modified: 11-23-2023

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